1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
1-[3-[[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.ClH/c1-16(23)17-5-2-6-18(15-17)26(24,25)22-10-4-8-20(12-14-22)11-13-21-9-3-7-19-21;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHTYXGISUXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates a pyrazole ring, a diazepane moiety, and a sulfonyl group. The structural formula can be represented as follows:
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The presence of the pyrazole and sulfonamide groups suggests potential activity against specific protein targets, particularly in the context of neuropharmacology and oncology.
Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against both bacterial and fungal strains. A study evaluating the antimicrobial activity of related pyrazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrazole Derivative A | 5 | S. aureus |
| Pyrazole Derivative B | 10 | C. albicans |
| Pyrazole Derivative C | 20 | E. coli |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells through the activation of caspase pathways. For example, one study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating a promising therapeutic index .
Table summarizing anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 25 | Caspase activation |
Case Studies
A notable case study involved the evaluation of this compound in an animal model for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when administered at doses of 10 mg/kg body weight, suggesting its potential use in treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(3-((4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-ethyl-diazepane core via nucleophilic substitution or coupling reactions. For example, reacting 1H-pyrazole derivatives with ethylenediamine analogs under reflux conditions in anhydrous ethanol, as seen in similar diazepane syntheses .
- Step 2 : Sulfonation of the diazepane moiety using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3 : Coupling the sulfonated diazepane with a substituted phenyl-ethanone derivative via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the aromatic reactivity .
- Final Step : Salt formation with hydrochloric acid to improve solubility and crystallinity. Purification via recrystallization or column chromatography is critical .
Advanced: How can reaction conditions be optimized to achieve high-purity synthesis of the compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or palladium catalysts for cross-coupling reactions to enhance yield .
- Solvent and Temperature : Anhydrous solvents (e.g., DMF or ethanol) under reflux (70–100°C) improve reaction efficiency. Lower temperatures may reduce side reactions .
- Purification : High-performance liquid chromatography (HPLC) or repeated recrystallization from ethanol/water mixtures ensures >95% purity .
- Real-Time Monitoring : In-line NMR or mass spectrometry (MS) tracks intermediate formation and minimizes impurities .
Basic: What spectroscopic methods are used to confirm the compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm, sulfonyl groups at δ 3.5–4.5 ppm) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₁H₂₇ClN₄O₃S) .
- X-Ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Replicate Studies : Repeat assays under identical conditions (e.g., MIC for antimicrobial activity) to verify reproducibility .
- Purity Analysis : Use HPLC or differential scanning calorimetry (DSC) to rule out impurities affecting bioactivity .
- Assay Variability : Standardize cell lines (e.g., ATCC strains) and solvent controls (e.g., DMSO concentration ≤1%) to minimize experimental noise .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across studies and identify outliers .
Basic: What are the critical safety protocols for handling and storing this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors or fine powders .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization .
Advanced: How can crystallographic data elucidate the conformational stability of this compound?
Methodological Answer:
- X-Ray Diffraction : Resolve dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups) to assess steric strain .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice .
- Software Tools : Use SHELXTL or APEX2 for structure refinement and PLATON for validating geometric parameters .
Basic: What methodologies are recommended for assessing the compound’s potential biological activity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to evaluate therapeutic indices .
Advanced: How can the environmental impact of this compound be systematically evaluated?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F test to measure aerobic degradation rates in soil/water matrices .
- QSAR Modeling : Predict eco-toxicity (e.g., LC₅₀ for fish) via quantitative structure-activity relationship models .
- Partitioning Analysis : Measure logP (octanol-water) to assess bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
